4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile and its derivatives typically involves direct reductive alkylation of 1-methylpiperazine, showcasing a straightforward and efficient approach with high yields. Koroleva et al. (2012) detailed a practical synthesis method yielding the key precursor for imatinib through this process in 95–99% yields, highlighting the method's scalability for large-scale production (Koroleva et al., 2012).
Molecular Structure Analysis
The molecular structure of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile derivatives has been investigated through various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm their composition and structural integrity. These analyses are crucial for the development of pharmaceuticals, ensuring the correct molecular framework is obtained for desired biological activities.
Chemical Reactions and Properties
This compound participates in numerous chemical reactions, forming the backbone for the synthesis of a wide array of bioactive molecules. Its ability to undergo nucleophilic substitution reactions, as shown in the synthesis of pyridine-3-carbonitrile derivatives, underscores its versatility in medicinal chemistry applications (Mishriky & Moustafa, 2013).
Scientific Research Applications
It is useful in synthesizing new series of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]benzazepine derivatives (Kohara et al., 2002).
It serves as a key intermediate in the synthesis of the antileukemic agent imatinib (Koroleva et al., 2011).
Derivatives of this compound show potential as active-site inhibitors of sphingosine 1-phosphate lyase, which can be used in the treatment of multiple sclerosis (Weiler et al., 2014).
Its synthesized form as 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride has potential applications in organic synthesis and adsorption studies (Lu Xiao-qin, 2010).
The compound is a potent anti-inflammatory agent and exhibits antinociceptive activity in pain models (Altenbach et al., 2008).
4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a related compound, is an important intermediate in diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives (Ju Xiu-lia, 2015).
4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, thienoanalogues of loxapine, a potent antipsychotic drug, demonstrate potent neuroleptic activity (Kohara et al., 2002).
Its synthesis as 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is scalable for large-scale production and is a key precursor to imatinib (Koroleva et al., 2012).
The synthesized benzimidazoles containing piperazine or morpholine skeleton exhibited high antioxidant activity and glucosidase inhibitory potential, suggesting potential therapeutic applications (Özil et al., 2018).
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives have been identified as orally available inhibitors of HCV with a novel mechanism of action, showing promise as entry inhibitors for single or combinational therapeutic potential (Xin-bei Jiang et al., 2020).
The synthesized compounds from this chemical were tested and evaluated as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Compound 57 derived from it has significant anti-inflammatory properties in a carrageenan-induced paw-edema model (Smits et al., 2008).
Safety And Hazards
This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSYNRMJMLDSIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428764 | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile | |
CAS RN |
125743-63-7 | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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